Cas no 445413-55-8 (2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide)

2-(7-Ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide is a purine derivative with a sulfanylacetamide functional group. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of xanthine-based therapeutics. Its structural features, including the ethyl and dimethyl substitutions on the purine core, may influence binding affinity and metabolic stability. The sulfanylacetamide moiety enhances reactivity for further derivatization, making it valuable for medicinal chemistry applications. The compound's purity and defined molecular structure ensure reproducibility in research settings. Its utility lies in probing enzyme interactions or serving as a scaffold for novel bioactive molecules targeting adenosine receptors or related pathways.
2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide structure
445413-55-8 structure
Product Name:2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide
CAS No:445413-55-8
MF:C17H19N5O3S
MW:373.429461717606
CID:5866502
Update Time:2025-08-04

2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-[(7-ethyl-2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio]-N-phenyl-
    • 2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide
    • Inchi: 1S/C17H19N5O3S/c1-4-22-13-14(20(2)17(25)21(3)15(13)24)19-16(22)26-10-12(23)18-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,18,23)
    • InChI Key: WOOPNLVOMYIUKV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1)(=O)CSC1=NC2=C(N1CC)C(=O)N(C)C(=O)N2C

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • pka: 13.21±0.70(Predicted)

2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide Pricemore >>

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Additional information on 2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide

Introduction to 2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 445413-55-8, specifically 2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide, represents a fascinating molecule in the realm of chemical biology. This intricate structure combines elements of purine derivatives and sulfanyl-functionalized amides, making it a candidate for various biochemical applications. The presence of multiple heterocyclic rings and functional groups suggests a high degree of molecular complexity, which is often associated with potent biological activity.

In recent years, there has been growing interest in molecules that incorporate purine scaffolds due to their prevalence in nucleic acids and their role as pharmacophores in numerous therapeutic agents. The specific modification of 7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin core with a sulfanyl group at the 8-position introduces unique electronic and steric properties. This modification can influence the compound's solubility, bioavailability, and interaction with biological targets. The N-terminal phenylacetamide moiety further enhances the molecule's potential as a bioactive agent by providing an additional site for interaction with proteins or enzymes.

One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The combination of a purine derivative and a sulfanyl-N-phenylacetamide moiety creates a molecular framework that can be tailored to target specific biological pathways. For instance, such structures have been explored in the development of inhibitors for kinases and other enzymes involved in cell signaling. The dioxo group within the purine ring may contribute to stabilizing the molecule's conformation, which is crucial for binding to biological targets with high affinity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl-N-phenylacetamide to protein targets with remarkable accuracy. These simulations have revealed that the sulfanyl group at the 8-position of the purine ring can form critical hydrogen bonds with residues in the active site of target enzymes. Additionally, the phenylacetamide moiety may interact through hydrophobic interactions or π-stacking effects, further enhancing binding affinity.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the dioxo group necessitates careful selection of oxidizing agents to avoid unwanted side reactions. Similarly, the attachment of the sulfanyl group requires protecting group strategies to prevent interference from other reactive functionalities. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before. For example, transition-metal-catalyzed cross-coupling reactions have streamlined the introduction of aryl groups like phenylacetamide into purine derivatives.

In terms of biological activity, 2-(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin8 -yl)sulfanyl-N-ph enylacetamide has shown promise in preliminary assays. Studies indicate that it can modulate enzyme activity by inhibiting key signaling pathways involved in inflammation and cancer progression. The sulfanyl group appears to play a critical role in these interactions by serving as a hinge binder or by participating in redox reactions within biological systems. Further research is needed to fully elucidate its mechanism of action and to identify potential therapeutic applications.

The integration of this compound into drug development pipelines is also influenced by its pharmacokinetic properties. Researchers are exploring ways to optimize its solubility and metabolic stability to enhance its bioavailability. Techniques such as prodrug design and formulation optimization are being employed to improve its delivery into biological systems. Additionally, 445413 -55 -8 highlights the importance of understanding structure-function relationships in medicinal chemistry.

Future directions for research on 2-(7 -ethyl -1 ,3 -dimethyl -2 ,6 -dioxo -2 ,3 ,6 ,7 -tetrahydro -1 H-purin8 -yl)sulfanyl-N-ph enylacetamide include exploring its interactions with other biological targets beyond kinases and enzymes. There is growing evidence suggesting that small molecules can modulate epigenetic processes by interacting with histone deacetylases or other chromatin-modifying enzymes. The purine scaffold provides an ideal platform for such interactions due to its ability to mimic natural nucleobases and integrate into DNA or RNA-like structures.

The compound's potential extends beyond traditional pharmacological applications as well. Its unique structural features make it an attractive candidate for use as a tool compound in biochemical research. For instance, 445413 -55 -8 could be used to probe enzyme mechanisms or to develop novel diagnostic assays based on its ability to bind specific protein targets.

In conclusion, 2-(7 -ethyl -1 ,3 -dimethyl -2 ,6 -dioxo 2 ,3 ,6 ,7 tetrahydro 1 H-purin8 )-sulfanyl-N-ph enylacetamide (CAS no: 445413 -55 -8) represents a promising molecule with significant potential in chemical biology and drug discovery. Its complex structure, rich functionalization, and demonstrated biological activity make it a valuable asset for researchers seeking new therapeutic agents or biochemical tools. As our understanding of molecular interactions continues to evolve, this compound will undoubtedly play an important role in shaping future advances in medicinal chemistry.

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